BenchChemオンラインストアへようこそ!

[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether

Medicinal Chemistry Physicochemical Property Optimization Chemical Library Design

This specific benzodioxolylpyrimidine ether, cited in GPR52 modulator patents, is essential for CNS target engagement assays and selectivity profiling. Unlike generic benzodioxolylpyrimidine analogs (which may show EphB4 kinase inhibition), the unique methylene ether linker and zero H-bond donor count of this compound define a distinct biological fingerprint for GPCR-focused screening. Procuring this exact CAS 685109-38-0 material at 95% purity ensures reproducible results in GPR52 binding and cellular assays, avoiding erroneous outcomes caused by structural substitutions.

Molecular Formula C18H13FN2O3
Molecular Weight 324.311
CAS No. 685109-38-0
Cat. No. B2894156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether
CAS685109-38-0
Molecular FormulaC18H13FN2O3
Molecular Weight324.311
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)COC4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN2O3/c19-13-2-4-14(5-3-13)22-10-18-20-8-7-15(21-18)12-1-6-16-17(9-12)24-11-23-16/h1-9H,10-11H2
InChIKeyXKFQGJDNKMDDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether (CAS 685109-38-0): Baseline Chemical Identity and Occurrence


[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether (CAS 685109-38-0) belongs to the benzodioxolylpyrimidine ether class [1]. The compound was indexed in the CAS Registry on May 24, 2004, and assigned PubChem CID 1481731 [1]. It is cited as prior art in patents related to G-protein coupled receptor 52 (GPR52) modulation for neurological disorders [1], and is listed by commercial vendors as a research compound with a typical purity specification of 95% . Its computed physicochemical properties are available in the PubChem database [2].

Why Analogs Cannot Substitute for [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether in Research Applications


Closely related benzodioxolylpyrimidine analogs often differ in their linker and terminal aryl groups, leading to distinct target engagement profiles. For example, the benzodioxolylpyrimidine scaffold is employed as an EphB4 kinase inhibitor lead, where a specific substitution pattern yields a cellular IC50 of 90 ± 50 nM [1]. In contrast, analogs with indazolylpyrimidine cores can achieve far greater potency (IC50 9 nM) [1], demonstrating extreme sensitivity of biological activity to structural modification. The [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether structure is specifically cited in patent literature for GPR52 modulation [2], a therapeutic area distinct from kinase inhibition. Therefore, substituting a generic benzodioxolylpyrimidine for this specific ether without verifying its unique biological fingerprint risks erroneous experimental outcomes in receptor binding or cellular assay contexts.

Quantitative Differentiation Evidence for [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether


Distinct Linker Chemistry Confers Unique Physicochemical Profile vs. Close Amine-Linked Analogs

The target compound contains a methylene ether (-CH2-O-) linker connecting the pyrimidine core to the 4-fluorophenyl ring, contrasting with the amine (-NH-) linkers found in closely related benzodioxolylpyrimidine derivatives. This results in a molecule with zero hydrogen bond donors [1], whereas amine-linked analogs possess one donor, which can affect membrane permeability and pharmacokinetic behavior. The computed XLogP3 of 3.3 [1] is consistent with a moderately lipophilic compound, but the absence of a donor group may reduce engagement with hydrogen bond acceptor residues compared to aminated analogs.

Medicinal Chemistry Physicochemical Property Optimization Chemical Library Design

Moderate Lipophilicity Balanced with High Rotatable Bond Flexibility vs. Rigid Indazolylpyrimidine Kinase Inhibitors

The target compound exhibits a computed XLogP3 of 3.3 and a rotatable bond count of 4 [1], offering a balance of lipophilicity and flexibility that contrasts with more constrained scaffolds like the indazolylpyrimidines used in EphB4 imaging (e.g., compound 20 with a cellular IC50 of 9 nM [2]). The higher flexibility may allow the target compound to adapt to different binding pocket conformations, potentially broadening its target profile compared to rigid, highly potent but selective kinase inhibitors.

Drug-likeness Ligand Efficiency Kinase Inhibitor Design

Patent-Cited Scaffold for GPR52 Modulation Distinguishes from Kinase-Focused Benzodioxolylpyrimidines

CAS 685109-38-0 is explicitly referenced in Neurocrine Biosciences' patent on GPR52 modulators for neurological disorders [1]. This contrasts with the majority of benzodioxolylpyrimidine literature, which focuses on kinase inhibition (e.g., EphB4 with IC50 90 nM) [2]. A specific GPR52 agonist, HTL0048149, has demonstrated oral activity and a promising pharmacokinetic profile in preclinical studies [3], highlighting the therapeutic relevance of this target. The explicit citation of this specific CAS number in the GPR52 patent landscape suggests a unique intellectual property position distinct from kinase-targeted analogs.

Orphan GPCR Neurological Disease Chemical Patent Landscape

Recommended Application Scenarios for [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether


Screening for Orphan GPCR Modulators in Neurological Disease Programs

Based on the explicit citation of CAS 685109-38-0 in a GPR52 modulator patent [1], this compound is a relevant tool or reference molecule for high-throughput screening campaigns targeting GPR52. GPR52 agonists have shown promise in preclinical models of schizophrenia and other neuropsychiatric conditions [3], making this compound valuable for target engagement assays and selectivity profiling in neurological drug discovery.

Chemical Biology Studies on Kinase Recognition Elements

Given the benzodioxolylpyrimidine scaffold's established role in EphB4 kinase inhibition [2], the target compound's unique methylene ether linker provides a tool for investigating the structural determinants of kinase vs. GPCR binding selectivity. The zero hydrogen bond donor count [1] may alter binding kinetics, making it useful in mechanistic studies of target recognition.

Compound Library Diversification for Fragment-Based Drug Discovery

With a molecular weight of 324.3 Da, XLogP3 of 3.3, and 4 rotatable bonds [1], this compound occupies a favorable drug-like chemical space. Its commercial availability at 95% purity [2] and moderate complexity make it suitable as a fragment-like starting point for library design or as a reference standard in cheminformatics analysis of CNS-focused screening collections.

Quote Request

Request a Quote for [4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.